8-Bromoquinazolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIJNKOSXGBMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735285 | |
| Record name | 8-Bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260657-19-9 | |
| Record name | 8-Bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Bromoquinazolin 4 Amine and Its Derivatives
Classical Synthetic Routes to the Quinazoline (B50416) Core
The construction of the fundamental quinazoline ring system has been a subject of extensive research for over a century. Classical methods typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.
Condensation Reactions
Condensation reactions are among the most established methods for quinazoline synthesis. The Niementowski quinazoline synthesis, first reported in 1895, involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones). wikipedia.orgnih.gov This method is one of the most common routes to the quinazolinone ring, though it often requires high temperatures and can result in lengthy reaction times. nih.gov Another historical approach, the Bischler synthesis, reported in 1895, originally produced the parent quinazoline compound through the decarboxylation of quinazoline-2-carboxylic acid. wikipedia.org
Modern variations have sought to improve the efficiency of these classical condensations. For instance, microwave irradiation has been successfully employed in the Niementowski reaction, significantly reducing reaction times and improving yields, often under solvent-free conditions using solid supports like montmorillonite (B579905) K-10. nih.gov
Cyclocondensation Approaches
Cyclocondensation reactions provide a direct route to the quinazoline core from various ortho-substituted aniline (B41778) precursors. These one-pot reactions often involve the condensation of an anthranilic acid derivative with a source of carbon and nitrogen. For example, 2-aminobenzamides can undergo cyclocondensation with aldehydes, a reaction that can be catalyzed by copper salts or conducted via aerobic oxidation. acs.orgnih.gov Similarly, 2-aminobenzonitriles serve as versatile starting materials for building the quinazoline ring. researchgate.net
These approaches are valued for their efficiency and the ability to introduce a variety of substituents onto the quinazoline scaffold. The choice of starting material and reaction conditions allows for the targeted synthesis of different quinazoline derivatives.
Specific Synthesis of 8-Bromoquinazolin-4-amine
The synthesis of this compound requires a multi-step approach that carefully controls the introduction of the bromo and amino functionalities at the correct positions of the quinazoline ring.
Precursor Synthesis Strategies
The regiochemistry of the final product is determined by the substitution pattern of the starting materials. To achieve substitution at the C-8 position, the synthesis typically begins with a benzene ring that is already appropriately functionalized. A common and critical precursor is 2-amino-3-bromobenzonitrile (B168645). chemsynthesis.comoakwoodchemical.com This starting material contains the aniline nitrogen and an adjacent cyano group, which will form the pyrimidine ring, and a bromine atom positioned to become the C-8 substituent of the final quinazoline.
The synthesis of 2-amino-3-bromobenzonitrile itself is a key step. While specific high-yield laboratory preparations are detailed in specialized literature, its availability from commercial suppliers facilitates its use in further synthetic steps. oakwoodchemical.com The presence of the ortho-amino and cyano groups allows for direct cyclization to form the quinazoline core.
Bromination Techniques at the C-8 Position
Direct, regioselective bromination of an unsubstituted quinazoline ring at the C-8 position is challenging. Therefore, the most effective strategy is to incorporate the bromine atom at the desired position in the aniline-based precursor before the quinazoline ring is constructed. researchgate.net Starting with 2-amino-3-bromobenzonitrile ensures that the bromine atom is correctly placed to become the 8-bromo substituent upon cyclization. chemsynthesis.com
An alternative, though less direct, route could involve the synthesis of 8-aminoisoquinoline, followed by diazotization of the amino group and subsequent treatment with copper(I) bromide, a Sandmeyer-type reaction, to introduce the bromine at the C-8 position. researchgate.net However, building the bromine into the initial precursor is generally the more straightforward and widely adopted method.
Amination at the C-4 Position
The final and crucial step in the synthesis of this compound is the introduction of the amino group at the C-4 position. This is almost universally achieved through a nucleophilic aromatic substitution (SNAr) reaction. The typical strategy involves the synthesis of an intermediate, 8-bromo-4-chloroquinazoline (B40046). rlavie.com The chlorine atom at the C-4 position is an excellent leaving group, readily displaced by an amine source.
The amination of 4-chloroquinazolines is a well-established and efficient reaction. nih.gov The 8-bromo-4-chloroquinazoline intermediate is treated with a source of ammonia (B1221849), such as ammonium (B1175870) hydroxide (B78521) or ammonia in a suitable solvent, to yield the final product, this compound. This reaction generally proceeds in good to excellent yields under relatively mild conditions. nih.govresearchgate.net The reactivity of the C-4 position in 4-chloroquinazolines towards nucleophilic attack by amines is a key feature that makes this synthetic route highly effective. nih.gov
Data Tables
Table 1: Key Synthetic Intermediates and Products
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
|---|---|---|---|
| This compound | 1260657-19-9 | C₈H₆BrN₃ | Final Target Compound |
| 2-Amino-3-bromobenzonitrile | 114344-60-4 | C₇H₅BrN₂ | Key Precursor |
| 8-Bromo-4-chloroquinazoline | 125096-72-2 | C₈H₄BrClN₂ | Intermediate for Amination |
Table 2: Comparison of Synthetic Reactions
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Niementowski Synthesis | Anthranilic acids, amides | High temperature; or Microwave, solid acid catalyst | 4-Oxo-3,4-dihydroquinazolines |
| Cyclocondensation | 2-Aminobenzamides, aldehydes | Copper salts or aerobic oxidation | Substituted Quinazolines |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 4-aminoquinazolines. This approach typically involves the displacement of a suitable leaving group, most commonly a halogen, at the 4-position of the quinazoline ring by an amine nucleophile. In the context of this compound synthesis, the key precursor is 8-bromo-4-chloroquinazoline.
The reaction proceeds by the attack of an ammonia equivalent on the electron-deficient C4 position of the quinazoline ring, which is activated by the electron-withdrawing nature of the ring nitrogens. The use of excess ammonia is often necessary to drive the reaction to completion and to neutralize the hydrogen halide formed as a byproduct. The reaction is typically carried out in a suitable solvent, such as ethanol, under elevated temperatures and pressures in a sealed vessel to prevent the escape of volatile ammonia.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
| 8-Bromo-4-chloroquinazoline | Ammonia (conc. solution) | Ethanol | Sealed tube, heat | This compound | Moderate to Good |
This is an illustrative table based on general procedures for nucleophilic substitution on 4-chloroquinazolines. Specific yield data for this exact transformation requires further experimental investigation.
Reductive Amination Strategies
Reductive amination offers an alternative pathway to 4-aminoquinazolines, typically starting from a corresponding quinazolinone derivative. This two-step process in a single pot involves the initial formation of an imine or a related intermediate, followed by its reduction to the desired amine. For the synthesis of this compound, the hypothetical starting material would be 8-bromoquinazolin-4(3H)-one.
The carbonyl group of the quinazolinone can be activated, for instance, by conversion to a more reactive species like a 4-chloro or 4-thioether derivative. Subsequent treatment with an aminating agent, followed by a reducing agent, would yield the final product. Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives.
| Starting Material | Reagents | Solvent | Key Steps | Product |
| 8-Bromoquinazolin-4(3H)-one | 1. Activating agent (e.g., POCl₃) 2. Aminating agent (e.g., NH₃) 3. Reducing agent (e.g., NaBH₄) | Aprotic solvent | 1. Formation of 4-chloro intermediate 2. Imination 3. Reduction | This compound |
This table outlines a general strategy for reductive amination. The successful application to 8-bromoquinazolin-4(3H)-one would depend on the optimization of reaction conditions.
Direct Amination Methods
Direct amination methods aim to introduce the amino group onto the quinazoline ring system without the pre-functionalization of the C4 position with a leaving group. These methods can involve the reaction of a quinazoline precursor with an aminating reagent under specific catalytic conditions. For instance, oxidative amination of a suitable 8-bromo-substituted quinazoline precursor could be a potential route. However, direct C-H amination at the C4 position of a pre-formed 8-bromoquinazoline (B1287984) is challenging and less commonly employed compared to nucleophilic substitution.
Advanced Synthetic Techniques
To overcome the limitations of classical synthetic methods, such as harsh reaction conditions and limited substrate scope, several advanced techniques have been developed.
Metal-Catalyzed Approaches
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. This methodology can be applied to the synthesis of this compound by coupling 8-bromo-4-haloquinazoline with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency of the reaction and can range from bulky electron-rich phosphines to N-heterocyclic carbenes.
| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Product |
| 8-Bromo-4-chloroquinazoline | Ammonia or Benzophenone imine | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald-type phosphine (B1218219) ligand | Strong base (e.g., NaOtBu) | Toluene or Dioxane | This compound |
This table represents a generalized Buchwald-Hartwig amination protocol. The specific conditions would need to be optimized for the given substrates.
Microwave Irradiation Methods
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. The nucleophilic substitution of 4-chloroquinazolines with amines is particularly amenable to microwave irradiation. nih.gov A mixture of 4-chloroquinazoline (B184009) and an amine in a suitable solvent, such as 2-propanol, can be subjected to microwave irradiation for a short period to afford the corresponding 4-aminoquinazoline derivative in good yield. nih.gov This method offers a significant advantage over classical heating, which often requires prolonged reaction times. nih.gov
For the synthesis of this compound, a mixture of 8-bromo-4-chloroquinazoline and an ammonia source in a microwave-safe vessel would be irradiated to rapidly produce the desired product.
| Starting Material | Reagent | Solvent | Microwave Conditions | Product |
| 8-Bromo-4-chloroquinazoline | Ammonia | 2-Propanol | Temperature and time optimization required | This compound |
This table illustrates the potential application of microwave synthesis, which is known to be effective for analogous reactions.
One-Pot Synthesis Protocols
One-pot syntheses are highly desirable from an efficiency and sustainability perspective as they reduce the number of work-up and purification steps. A one-pot approach to this compound could involve the sequential reaction of a suitable starting material, such as 2-amino-3-bromobenzoic acid or 2-amino-3-bromobenzonitrile, with reagents that facilitate both the quinazoline ring formation and the introduction of the C4-amino group in a single reaction vessel. For instance, a multi-component reaction involving 2-amino-3-bromobenzonitrile, an orthoester, and an ammonia source could potentially yield this compound directly.
Derivatization Strategies for this compound
Derivatization of this compound is a key strategy for modulating its physicochemical and biological properties. The presence of two distinct reactive sites—the exocyclic amino group and the aryl bromide—allows for orthogonal chemical modifications. These strategies include functionalization of the amino group, substitution at the C8-position on the quinazoline core, introduction of diverse heterocyclic systems, and the development of chiral analogues.
Modification at the Amino Group
The primary amino group at the 4-position of the quinazoline ring is a nucleophilic center that can readily undergo various chemical transformations. Standard reactions such as N-alkylation and N-acylation are commonly employed to introduce a wide range of substituents, thereby altering the molecule's steric and electronic properties.
Table 1: General Reactions for Modification at the 4-Amino Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., Hexyl bromide) | Secondary amine |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary amine |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Amide |
| Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | Sulfonamide |
| Urea Formation | Isocyanate (e.g., Phenyl isocyanate) | Substituted urea |
Substitution on the Quinazoline Core
The bromine atom at the 8-position of the quinazoline core is a key handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful and widely used methods for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, to form a C-C bond. wikipedia.org This methodology is highly versatile for introducing various aryl, heteroaryl, or alkyl groups at the 8-position. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. researchgate.netlibretexts.orgyonedalabs.com
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, including anilines and nitrogen-containing heterocycles. wikipedia.orgacsgcipr.org This transformation is invaluable for synthesizing derivatives with substituted amino groups at the 8-position. The catalytic system is similar to that of the Suzuki coupling, consisting of a palladium source, a specialized phosphine ligand, and a strong base. libretexts.orgchemrxiv.org
Table 2: Typical Conditions for Cross-Coupling Reactions at the C8-Position
| Reaction | Catalyst (Example) | Ligand (Example) | Base (Example) | Solvent (Example) | Coupling Partner |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | Na₂CO₃, K₃PO₄ | Toluene/Water, Dioxane | Aryl/Heteroaryl boronic acid |
| Buchwald-Hartwig | Pd₂(dba)₃ | XantPhos, RuPhos | NaOtBu, Cs₂CO₃ | Toluene, DMF | Primary/Secondary amine |
Introduction of Heterocyclic Moieties
Building upon the cross-coupling strategies discussed previously, a vast range of heterocyclic moieties can be appended to the 8-position of the quinazoline nucleus. This approach is of significant interest as it allows for the combination of two distinct heterocyclic systems within a single molecule, often leading to novel biological activities.
Using the Suzuki-Miyaura reaction, heteroarylboronic acids (e.g., pyridineboronic acid, thiopheneboronic acid) can be coupled to introduce heteroaromatic rings. researchgate.net Similarly, the Buchwald-Hartwig amination provides a direct route to link nitrogen-containing heterocycles (e.g., morpholine, piperazine, pyrazole) via a C-N bond. chemrxiv.org These methods offer a modular and efficient way to generate large libraries of 8-heteroaryl- and 8-heteroamino-substituted quinazolin-4-amines for screening purposes.
Table 3: Examples of Heterocyclic Groups Introduced via Cross-Coupling
| Reaction Type | Heterocyclic Coupling Partner (Example) | Resulting Linkage |
|---|---|---|
| Suzuki-Miyaura | Pyridine-3-boronic acid | 8-(Pyridin-3-yl) |
| Suzuki-Miyaura | Thiophene-2-boronic acid | 8-(Thiophen-2-yl) |
| Suzuki-Miyaura | 1-Boc-pyrazole-4-boronic acid | 8-(1-Boc-pyrazol-4-yl) |
| Buchwald-Hartwig | Morpholine | 8-Morpholinyl |
| Buchwald-Hartwig | Indole | 8-(Indol-1-yl) |
| Buchwald-Hartwig | Pyrazole | 8-(Pyrazol-1-yl) |
Chiral Derivatization Approaches
The synthesis of enantiomerically pure quinazoline derivatives is crucial when targeting chiral biological systems like enzymes and receptors. nih.gov While specific chiral derivatization of this compound is not widely reported, general asymmetric methodologies developed for the quinazoline scaffold can be applied.
One approach is the asymmetric synthesis of the entire quinazoline core or its precursors to establish stereocenters early on. Another strategy involves the asymmetric modification of a pre-existing quinazoline. For example, methods like biomimetic asymmetric reduction can create chiral dihydroquinazolinone derivatives with high enantiomeric excess. dicp.ac.cn Additionally, atroposelective synthesis can be employed to create axially chiral quinazolinones, where rotation around a C-N bond is restricted. mdpi.com These advanced synthetic strategies provide access to chiral quinazoline derivatives that are essential for developing stereospecific therapeutic agents. nih.gov
Table 4: General Strategies for Chiral Quinazoline Synthesis
| Approach | Description | Example Method | Resulting Chirality |
|---|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a key bond-forming step. | Silver-catalyzed asymmetric [3+2] cycloaddition. mdpi.com | N-N axial chirality |
| Biomimetic Reduction | Asymmetric reduction of the C=N bond in the quinazoline ring using chiral NAD(P)H models. dicp.ac.cn | Reduction with chiral NAD(P)H models and a ruthenium catalyst. dicp.ac.cn | Stereocenter in the heterocyclic ring |
| Atroposelective Halogenation | Enantioselective introduction of a halogen to create a sterically hindered axis, leading to stable atropisomers. mdpi.com | Peptide-catalyzed atroposelective bromination. mdpi.com | C-N axial chirality |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a diastereoselective reaction. | Evans oxazolidinone auxiliary. nih.gov | Stereocenter in a substituent |
Medicinal Chemistry and Pharmacological Investigations of 8 Bromoquinazolin 4 Amine
Structure-Activity Relationship (SAR) Studies
8-Bromoquinazolin-4-amine serves as a crucial scaffold in medicinal chemistry for the development of targeted therapeutic agents. Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a molecule relates to its biological activity, have been instrumental in optimizing derivatives of this core. These studies explore the specific roles of the bromine substituent, the 4-amino group, and other modifications to the quinazoline (B50416) ring system in determining the compound's interaction with biological targets.
The position and nature of substituents on the quinazoline core are critical determinants of pharmacological activity. The presence of a halogen atom, such as bromine, at the C-8 position can significantly influence the potency and selectivity of the resulting compounds. General SAR studies on related quinazolinone derivatives have revealed that the presence of a halogen at the 6 and 8 positions can enhance antimicrobial activities. nih.gov
More specifically, the C-8 position has been identified as a key site for modification to improve inhibitor potency. In a series of quinazolin-4-one derivatives designed as tankyrase inhibitors, introducing larger substituents at the C-8 position was explored to engage in new interactions within the catalytic domain of the enzyme. researchgate.netnih.gov X-ray crystallography studies demonstrated that substituents at this position can form novel interactions with the target protein, thereby improving both binding affinity and selectivity. researchgate.netnih.gov For example, the introduction of nitro and diol groups at C-8 led to the discovery of nanomolar inhibitors of tankyrase. researchgate.net
Furthermore, in the development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction, the 8-substituted quinazoline moiety has been successfully used to replace other core structures, like biphenyl (B1667301) groups. nih.gov This demonstrates that the C-8 position provides a critical vector for substituents to occupy key hydrophobic channels in a protein's binding site, underscoring its strategic importance for designing potent and selective inhibitors. nih.gov
The 4-aminoquinazoline core is a well-established and privileged pharmacophore in drug discovery, particularly for the development of kinase inhibitors. nih.gov This structural motif is a cornerstone of numerous approved anticancer drugs that target protein kinases, such as epidermal growth factor receptor (EGFR). nih.gov
The primary role of the 4-amino group is to serve as a critical hydrogen-bond donor and/or acceptor, enabling the molecule to anchor itself within the ATP-binding site of kinases. nih.gov This interaction typically occurs with specific amino acid residues in the "hinge region" of the kinase, mimicking the hydrogen bonding pattern of the adenine (B156593) portion of ATP. This competitive binding at the ATP site effectively blocks the enzyme's phosphorylation activity, thereby inhibiting downstream signaling pathways that are often hyperactive in cancer cells. nih.gov The strategic placement and electronic nature of the 4-amino group are therefore fundamental to the mechanism of action for a vast number of quinazoline-based inhibitors.
Beyond the key substitutions at C-8 and C-4, modifications at other positions of the quinazoline ring are utilized to fine-tune the efficacy, selectivity, and drug-like properties of the molecule. For instance, in the development of RET kinase inhibitors, it was noted that substituents at the 6 and 7 positions of the quinazoline ring primarily point towards the solvent-exposed region. nih.gov While this may suggest a less pronounced role in direct target binding, these positions are often modified with groups like methoxy (B1213986) to improve properties such as solubility and metabolic stability. nih.gov
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Molecular modeling and conformational analysis are therefore essential tools in understanding the activity of this compound derivatives. These studies help elucidate how the molecule adopts a specific low-energy shape to fit precisely into the binding pocket of a receptor or enzyme.
Molecular docking studies of 8-(o-tolyl)quinazoline derivatives, designed as PD-L1 inhibitors, revealed that the 8-substituted quinazoline moiety occupies a deep, cylindrical hydrophobic channel within the target protein. nih.gov The specific conformation allows other parts of the molecule to form multiple π–π stacking and hydrogen bonding interactions with key amino acid residues like Met115 and Ala121. nih.gov This stable, low-energy binding pose is responsible for the compound's high inhibitory activity. nih.gov
Similarly, molecular dynamics (MD) simulations on related 6-bromo-quinazoline derivatives have been used to evaluate their conformational stability within the active site of a target protein. ijpscr.info Such simulations can predict the stability of the ligand-protein complex over time and highlight the key interactions, like hydrogen bonds, that maintain the active conformation. ijpscr.info This computational insight is invaluable for rational drug design, allowing for the prediction of how structural modifications will impact the binding conformation and, consequently, the biological activity.
Biological Activity and Therapeutic Potential
Derivatives of this compound have been investigated primarily for their potential in oncology. The quinazoline scaffold is central to many targeted cancer therapies, and this specific structural motif serves as a valuable starting point for the discovery of novel antiproliferative agents.
While this compound is often used as a chemical intermediate, the compounds derived from it have demonstrated significant anticancer and antiproliferative effects. nih.gov A notable example is the development of potent and selective inhibitors of the p97 ATPase, an enzyme involved in protein homeostasis and a target for cancer therapy. researchgate.net
In a structure-activity relationship study, this compound was used as a starting material to synthesize a series of advanced quinazoline analogues. researchgate.net This effort led to the discovery of the compound ML240. Further characterization revealed that ML240 possesses broad antiproliferative activity across the NCI-60 panel of human cancer cell lines. nih.govresearchgate.net The compound was found to inhibit cancer cell growth and rapidly induce apoptosis, highlighting the therapeutic potential of targeting p97 with molecules derived from the quinazoline scaffold. researchgate.net The activity of ML240 against various cancer cell lines underscores the value of the 8-substituted quinazoline core in generating potent anticancer agents. nih.gov
Table 1: Antiproliferative Activity of ML240 (a derivative of the 8-bromoquinazoline (B1287984) scaffold) Against Selected NCI-60 Cancer Cell Lines
| Cancer Type | Cell Line | GI₅₀ (µM) |
|---|---|---|
| Colon Cancer | HCT-116 | 0.23 |
| Colon Cancer | SW-620 | 0.24 |
| Breast Cancer | MCF7 | 0.28 |
| Breast Cancer | MDA-MB-231 | 0.25 |
| Prostate Cancer | PC-3 | 0.23 |
| Lung Cancer | NCI-H460 | 0.21 |
Data sourced from the PubChem entry for ML240. GI₅₀ is the concentration required to inhibit cell growth by 50%.
Anticancer and Antiproliferative Activities
Kinase Inhibition (e.g., EGFR, PI3K, ALK2, EphB3)
The 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib (B449), are 4-aminoquinazoline derivatives that have demonstrated efficacy in treating various cancers. nih.govnih.gov
Research has focused on modifying this core structure to achieve potent and selective inhibition. Derivatives of 4-anilinoquinazoline, where an aniline (B41778) group is attached to the 4-amino position, have been extensively studied as EGFR inhibitors. frontiersin.orgnih.gov One study highlighted that 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline is a highly potent inhibitor of tyrosine kinase activity, with an IC50 value of 0.025 nM. amazonaws.com Further modifications, such as adding butynamide or crotonamide (B15916) groups to the C-6 position of 6-amino-4-(3-bromophenylamino)quinazoline, have been explored to create irreversible inhibitors of both EGFR and HER-2 tyrosine kinases. researchgate.net
The quinazoline framework has also been utilized to develop dual inhibitors targeting multiple kinases. By merging the 4-arylamino-quinazoline motif with moieties known to inhibit other kinases, researchers have created compounds with broader activity. For instance, a series of 4-amino-quinazoline derivatives were designed as dual EGFR-PI3Kα inhibitors, demonstrating that this scaffold can be adapted to target different kinase families. nih.gov Another study synthesized 4-anilino-quinazoline derivatives as dual inhibitors of EGFR and VEGFR2. nih.gov While direct studies on this compound's activity against ALK2 and EphB3 are less common, the adaptability of the 4-aminoquinazoline scaffold suggests potential for developing inhibitors against a wide array of kinases. nih.gov A novel derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective inhibitor of Aurora A kinase, another important target in cancer therapy. nih.gov
| Compound Derivative | Target Kinase(s) | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | Tyrosine Kinase | 0.025 nM | amazonaws.com |
| 6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline | EGFRwt | 46.1 nM | nih.gov |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Potent Inhibition | nih.gov |
| 4-amino-quinazoline derivatives | EGFR/PI3Kα | Dual Inhibition | nih.gov |
Cell Cycle Modulation and Apoptosis Induction
Quinazoline derivatives are recognized for their capacity to halt the proliferation of cancer cells by inducing cell cycle arrest and triggering programmed cell death, or apoptosis. mdpi.comnih.gov These effects are often downstream consequences of kinase inhibition but represent a critical mechanism of their anticancer activity.
Numerous studies have demonstrated that compounds with a quinazoline core can arrest the cell cycle at various phases. For example, a novel 3-methylquinazolinone derivative was shown to cause G2/M phase cell cycle arrest in A549 lung cancer cells. mdpi.com Similarly, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative also induced G2/M-phase arrest in oral squamous cell carcinoma cells. mdpi.com Other derivatives have been found to arrest the cell cycle in the G1 phase. nih.govtandfonline.com For instance, a novel quinazoline carrying a substituted-sulfonamide moiety was found to mediate apoptosis and arrest cell cycle growth at the G1 phase in MCF-7 breast cancer cells. nih.gov
The induction of apoptosis is a hallmark of many effective anticancer agents. Quinazoline derivatives have been shown to initiate apoptosis through various cellular pathways. nih.gov The process is often characterized by morphological changes like cell shrinkage and nuclear fragmentation, as well as biochemical markers such as the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.com The quinazoline-sulfonamide hybrid compounds 4d and 4f were found to activate the apoptotic cell death pathway in MCF-7 cells, an effect correlated with their ability to fit into the active site of the anti-apoptotic protein Bcl-2. nih.gov Another quinazoline derivative, 04NB-03, was found to induce apoptosis in hepatocellular carcinoma cells by promoting the accumulation of reactive oxygen species (ROS). nih.gov
| Compound/Derivative Class | Cell Line | Effect | Reference |
|---|---|---|---|
| 3-methylquinazolinone derivative (107) | A549 (Lung Cancer) | G2/M phase arrest, late apoptosis | mdpi.com |
| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone (112) | Oral Squamous Cell Carcinoma | G2/M phase arrest, apoptosis | mdpi.com |
| Quinazolinone-based CDK4/6 inhibitor (5d) | MCF7 (Breast Cancer) | G1 phase arrest, induction of apoptosis | tandfonline.com |
| Quinazoline-sulfonamide hybrid (4d, 4f) | MCF-7 (Breast Cancer) | G1 phase arrest, apoptosis induction | nih.gov |
| 04NB-03 | Hepatocellular Carcinoma | G2/M phase arrest, ROS-dependent apoptosis | nih.gov |
Overcoming Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. nih.gov One common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transport proteins, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump drugs out of the cell. nih.govacs.org
The quinazoline scaffold has been investigated for its potential to overcome or circumvent these resistance mechanisms. Some quinoline (B57606) and quinazoline derivatives have shown efficacy against drug-resistant cancer cell lines. nih.gov For example, a quinoline derivative, S4, was shown to effectively kill a doxorubicin-resistant T-lymphoblastic leukemia cell line (CEM/ADR 5000). nih.gov
More specifically, researchers have designed 4-aminoquinazoline-based compounds to directly inhibit MDR transporters. A systematic series of 4-anilino-2-pyridylquinazolines were identified as highly potent and nontoxic inhibitors of BCRP/ABCG2. acs.org Furthermore, novel platinum(IV) prodrugs ligated with 4-amino-quinazoline moieties have been synthesized. researchgate.netnih.gov One such complex demonstrated high cytotoxicity against cisplatin-resistant lung cancer cells (A549/CDDP). researchgate.netnih.gov This complex was found to overcome resistance by inducing severe DNA damage and activating a mitochondria-dependent apoptosis pathway, suggesting a mechanism of action distinct from classical platinum drugs. nih.gov This highlights the utility of the 4-aminoquinazoline scaffold in developing agents that can effectively combat resistant cancers. humanjournals.com
Anti-inflammatory Applications
Derivatives of the quinazoline nucleus are well-documented for their significant anti-inflammatory properties. nih.govencyclopedia.pubmdpi.com The anti-inflammatory activity of these compounds is often evaluated in animal models, such as the carrageenan-induced paw edema test. ptfarm.pljneonatalsurg.com
Several studies have synthesized and tested novel quinazoline derivatives, demonstrating their ability to reduce inflammation, in some cases more effectively than standard drugs like indomethacin. nih.govnih.gov For instance, a series of 6,8-dibromo-4(3H)-quinazolinone derivatives showed promising anti-inflammatory and analgesic effects. ptfarm.plresearchgate.net One compound from this series, VIg, was identified as being particularly potent. ptfarm.pl The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. jneonatalsurg.com
The structure-activity relationship is crucial, with substitutions on the quinazoline ring heavily influencing activity. For example, a study noted that among 3-naphtalene-substituted quinazolinone derivatives, a 6-bromo-substituted compound was the most potent anti-inflammatory agent. mdpi.com This indicates that halogen substitutions, including bromine at various positions, can enhance the anti-inflammatory profile of the quinazoline scaffold.
| Compound/Derivative Class | Model/Assay | Key Finding | Reference |
|---|---|---|---|
| 6,8-dibromo-4(3H)-quinazolinone derivatives | Carrageenan-induced paw edema | Significant inhibition of paw edema; compound VIg was most potent. | ptfarm.pl |
| 6-bromo-substituted-3-naphtalene-quinazolinone | Not specified | Identified as the most potent derivative in its series. | mdpi.com |
| Novel quinazoline derivative | Carrageenan-induced paw edema & cotton pellet granuloma | Dose-dependent inhibition of edema and granuloma, comparable to indomethacin. | jneonatalsurg.com |
| 2,4,6-trisubstituted-quinazoline derivatives | Not specified | Thirteen compounds showed significant anti-inflammatory activity. | nih.gov |
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The quinazoline core is a versatile scaffold that has been incorporated into compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govencyclopedia.pubmdpi.com Structure-activity relationship studies have revealed that modifications at positions 2, 3, 6, and 8 of the quinazolinone ring can significantly influence their antimicrobial efficacy. nih.gov The presence of a halogen atom, such as bromine, at the 6 and 8 positions is often associated with improved activity. nih.gov
In the realm of antibacterial agents, quinazoline derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The mechanism is thought to involve the inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. eco-vector.com A study on new quinazoline derivatives synthesized from an 8-bromo-2-chloroquinazoline (B592065) scaffold reported significant antibacterial activity, particularly against Escherichia coli. researchgate.net
Regarding antifungal activity, certain quinazolinone derivatives have demonstrated efficacy against fungal strains such as Candida albicans. researchgate.net Additionally, the antiviral potential of quinazolines has been explored, with some derivatives showing activity against viruses like HIV. nih.gov This broad-spectrum potential makes the quinazoline scaffold an attractive starting point for the development of new antimicrobial therapeutics. mdpi.com
Antimalarial and Antitubercular Activities
The quinoline and quinazoline scaffolds have historically been crucial in the development of drugs against infectious diseases, notably malaria and tuberculosis. nih.govmdpi.com
Antimalarial Activity: The 4-aminoquinoline (B48711) core is famously the basis for chloroquine (B1663885), a cornerstone of antimalarial therapy for decades. While resistance to chloroquine is widespread, the scaffold remains a focus for developing new agents. researchgate.netnih.gov Research has shown that 4-aminoquinazoline derivatives also possess potent antimalarial properties. acs.org A series of 2,3-substituted quinazolin-4(3H)-one derivatives, designed based on the natural antimalarial product febrifugine, exhibited activity against Plasmodium berghei in mice. nih.gov Optimization of 2-anilino 4-amino substituted quinazolines has led to lead compounds with potent activity against multidrug-resistant strains of P. falciparum and oral efficacy in murine models. acs.org
Antitubercular Activity: Quinazoline derivatives have also emerged as promising agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. ijprajournal.comnih.gov A screening of 4-anilinoquinazolines identified novel inhibitors of Mtb, with some compounds showing markedly increased activity upon the inclusion of fluorine substitutions. nih.govbiorxiv.org Conversely, bromine substitutions appeared to increase toxicity in that particular series. nih.gov Another study found that 4-(S-Butylthio)quinazoline was more active than the standard drug isoniazid (B1672263) against atypical strains of mycobacteria. nih.gov The development of quinazoline-based compounds continues to be an active area of research to combat both drug-susceptible and drug-resistant tuberculosis. frontiersin.org
Analgesic Properties
In addition to their anti-inflammatory effects, many quinazoline derivatives have been found to possess significant analgesic (pain-relieving) properties. nih.govencyclopedia.pubmdpi.com The evaluation of these properties is typically conducted using animal models such as the acetic acid-induced writhing test and the hot plate test, which assess peripheral and central analgesic activity, respectively. jneonatalsurg.com
Research has shown that specific substitutions on the quinazoline ring can confer potent analgesic effects. One review highlighted two substituted quinazoline derivatives that substantially lowered pain in animal models of visceral and inflammatory pain; one of these compounds featured a 4-bromo substitution and exhibited an IC50 of 170 nM. mdpi.com Another study on novel 6,8-dibromo-4(3H)-quinazolinone derivatives also reported promising analgesic activities alongside their anti-inflammatory effects. ptfarm.plresearchgate.net A separate investigation of a novel quinazoline derivative found that it significantly reduced writhing counts and increased pain latency in the hot plate test, indicating both peripheral and central analgesic mechanisms. jneonatalsurg.com These findings underscore the potential of the quinazoline scaffold in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with dual anti-inflammatory and analgesic actions. mdpi.com
| Compound/Derivative Class | Model/Assay | Key Finding | Reference |
|---|---|---|---|
| Quinazoline with 4-bromo substitution (19) | Animal models of pain | Good analgesic activity (IC50 = 170 nM). | mdpi.com |
| 6,8-dibromo-4(3H)-quinazolinone derivatives | Hot plate test | Promising central analgesic effect. | ptfarm.plresearchgate.net |
| Novel quinazoline derivative | Acetic acid writhing & hot plate test | Showed both peripheral and central analgesic activity. | jneonatalsurg.com |
| 2,4,6-trisubstituted-quinazoline derivatives | Not specified | Four compounds were more potent than the reference drug indomethacin. | nih.gov |
Anticonvulsant Activities
A review of scientific literature did not yield specific studies detailing the anticonvulsant activities of this compound. The quinazoline core is present in compounds that have been investigated for central nervous system effects, including anticonvulsant properties. Typically, novel compounds in this class would be subjected to standardized preclinical screening models to assess their potential for seizure control. These models often include the pentylenetetrazole (PTZ)-induced seizure test, which helps identify agents that can raise the seizure threshold, and the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread. However, results for this compound in such assays have not been publicly reported.
Molecular Modeling and Computational Studies
Molecular modeling and computational chemistry are essential tools in modern drug discovery, allowing for the prediction of a molecule's behavior and interactions at an atomic level. These in silico methods are applied to understand structure-activity relationships, predict pharmacokinetic properties, and refine the design of new therapeutic agents. The following sections discuss common computational approaches as they would apply to this compound, although specific published studies on this compound are not available.
Specific molecular docking simulations for this compound to elucidate its potential anticonvulsant mechanism have not been identified in the available literature. Docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. For a potential anticonvulsant, relevant targets could include the GABA-A receptor, voltage-gated sodium channels, or carbonic anhydrases. A docking simulation would calculate the binding energy and analyze the interactions (such as hydrogen bonds and hydrophobic interactions) between this compound and the amino acid residues in the active site of such a target, providing insight into its potential mechanism of action.
Publicly accessible Density Functional Theory (DFT) analyses specifically for this compound could not be located. DFT is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. A DFT analysis of this compound would involve calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations help in understanding the molecule's kinetic stability, chemical reactivity, and other electronic properties that are crucial for its biological activity and interaction with protein targets.
A comprehensive, published ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound is not available. The prediction of ADMET properties is a critical step in evaluating a compound's drug-likeness. Computational tools are used to estimate physicochemical properties like solubility, lipophilicity (logP), and polar surface area. These parameters are then used to predict pharmacokinetic behaviors such as oral absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Such in silico predictions help to identify potential liabilities early in the drug discovery process, but specific data for this compound has not been reported.
Applications Beyond Traditional Medicinal Chemistry
Chemical Biology Probes
The quinazoline (B50416) scaffold is a key component in the design of chemical biology probes, which are molecules used to study and manipulate biological systems. While direct applications of 8-Bromoquinazolin-4-amine as a chemical probe are not extensively documented, its structural features make it a promising candidate for the development of such tools. For instance, quinazoline derivatives have been successfully conjugated with fluorophores like coumarin and fluorescein to create fluorescent probes for α1-adrenergic receptors. nih.gov These probes have been instrumental in visualizing and studying the subcellular localization of these receptors in various cell lines. nih.gov
Furthermore, the related 8-amidoquinoline derivatives have been developed as fluorescent sensors for detecting zinc ions in biological and environmental samples. nih.gov The design of these probes often relies on the strategic placement of functional groups that can be modified to attach a signaling unit (like a fluorophore) or to tune the molecule's properties, such as water solubility and cell membrane permeability. nih.gov The bromo-substituent on this compound provides a reactive handle that can be readily modified through cross-coupling reactions to introduce a variety of functionalities, including fluorophores or other reporter groups, making it a versatile starting material for the synthesis of novel chemical probes.
Intermediate in Synthesis of Other Quinazoline Derivatives
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of a wide array of other quinazoline derivatives. scienceopen.com The presence of the bromine atom at the 8-position provides a site for facile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. researchgate.netwikipedia.orgorganic-chemistry.orgwikipedia.org These reactions are fundamental in modern organic synthesis and allow for the introduction of a diverse range of substituents at the 8-position of the quinazoline ring, leading to the generation of large libraries of compounds for biological screening.
The 4-aminoquinazoline core is a well-established pharmacophore, and many kinase inhibitors used in cancer therapy are based on this scaffold. nih.govekb.egmdpi.com The synthesis of these complex molecules often involves the use of halo-substituted quinazolines as building blocks. For example, bromo-substituted quinazolines can be coupled with various boronic acids or esters in Suzuki-Miyaura reactions to introduce new aryl or heteroaryl groups. researchgate.netwikipedia.org Similarly, the Buchwald-Hartwig amination allows for the introduction of a variety of amine-containing substituents. wikipedia.orgnih.gov This versatility makes this compound a valuable starting material for the synthesis of potent and selective kinase inhibitors and other biologically active molecules. scienceopen.comnih.gov
Table 1: Key Cross-Coupling Reactions Utilizing Bromo-Substituted Aryl Halides
| Reaction Name | Reactants | Catalyst | Product |
| Suzuki-Miyaura Coupling | Aryl Halide, Boronic Acid/Ester | Palladium Complex | Biaryl Compound |
| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium Complex | Aryl Amine |
Potential in Materials Science (e.g., NLO materials)
The field of materials science is constantly seeking new organic molecules with unique electronic and optical properties. While the direct application of this compound in materials science has not been extensively explored, the properties of related compounds suggest its potential in this area, particularly in the development of nonlinear optical (NLO) materials. NLO materials are capable of altering the properties of light that passes through them and have applications in technologies such as optical data storage, telecommunications, and optical computing.
Research has shown that the introduction of a bromine atom into organic conjugated compounds can significantly enhance their second-order NLO properties. rsc.org The bromo group can improve the molecular first-order hyperpolarizabilities and help in achieving an acentric crystal structure, which is a prerequisite for second-order NLO effects. rsc.org Additionally, quinazolinone derivatives have been investigated for their third-order NLO properties, with studies showing that the introduction of phenylacetylene groups can enhance the NLO response. researchgate.net Given that this compound possesses both a bromine atom and a quinazoline core, it represents a promising scaffold for the design and synthesis of novel NLO materials. Further research involving the functionalization of the bromo position with various electron-donating and electron-withdrawing groups could lead to the development of new materials with tailored NLO properties.
Use in Analytical Chemistry for Derivatization
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This is often done to improve the analyte's volatility, stability, or detectability. While there is no specific evidence of this compound being used as a derivatizing agent, its chemical structure suggests a potential, albeit unexplored, application in this area.
Primary amines are a common functional group in many analytes, and a variety of reagents have been developed for their derivatization. These reagents typically react with the amine to form a more stable and easily detectable derivative. Given that this compound possesses a reactive primary amine, it could theoretically be used to derivatize analytes containing functional groups that react with amines, such as carboxylic acids or aldehydes. However, a more plausible, yet still speculative, application would be the development of analytical methods where this compound itself is the analyte. In such cases, its primary amine could be derivatized with a suitable reagent to enhance its detection, for example, by introducing a fluorescent tag. Further research would be needed to explore and validate any potential use of this compound in analytical derivatization.
Future Perspectives and Research Directions
Exploration of Novel Biological Targets
While much of the current research on 8-bromoquinazolin-4-amine derivatives has centered on their activity as kinase inhibitors, the versatility of the quinazoline (B50416) scaffold suggests that a broader range of biological targets could be explored. Future investigations will likely expand to include other enzyme families, receptors, and protein-protein interactions implicated in various diseases.
Researchers are increasingly looking beyond well-established targets like Epidermal Growth Factor Receptor (EGFR) and exploring the potential of these compounds to modulate other signaling pathways. For instance, derivatives of the related 6-bromoquinazolin-4-amine (B1270323) have been investigated for their potential to inhibit DNA gyrase and topoisomerase IV, suggesting a possible role as novel antibacterial agents. whiterose.ac.uk The exploration of bromo-substituted quinazolines as inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3) also points to new therapeutic avenues in cancer and neurodegenerative diseases. tandfonline.com
The strategic placement of the bromine atom at the 8-position offers a unique chemical handle for further functionalization, allowing for the synthesis of diverse libraries of compounds. These libraries can then be screened against a wide array of biological targets to identify novel activities and mechanisms of action.
Development of Selective and Potent Analogues
A key focus of future research will be the rational design and synthesis of this compound analogues with enhanced selectivity and potency. Structure-activity relationship (SAR) studies will continue to be crucial in guiding the modification of the quinazoline core to optimize interactions with specific biological targets. acs.org
The development of selective inhibitors is paramount to minimizing off-target effects and improving the therapeutic index of potential drug candidates. For example, research on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, an analogue, has demonstrated the potential to achieve selectivity for Aurora A kinase. nih.gov Further modifications, such as the introduction of different substituents at various positions on the quinazoline ring, will be explored to fine-tune the selectivity profile of these compounds.
The bromine atom at the 8-position is particularly amenable to various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of a wide range of aryl and heteroaryl groups. mdpi.com This synthetic versatility will be instrumental in creating a diverse portfolio of analogues with tailored biological activities.
Integration of Advanced Synthetic Technologies
To accelerate the discovery and development of novel this compound derivatives, the integration of advanced synthetic technologies is essential. Modern synthetic methods that are eco-friendly, efficient, and allow for rapid diversification of chemical structures will be at the forefront of this effort.
Microwave-assisted synthesis has already been shown to be a powerful tool for the rapid preparation of quinazoline derivatives, significantly reducing reaction times compared to traditional heating methods. tandfonline.com The use of multi-component reactions, where several starting materials are combined in a single step to form a complex product, is another strategy that can enhance synthetic efficiency.
Furthermore, flow chemistry and automated synthesis platforms can be employed to generate large libraries of compounds for high-throughput screening. These technologies, combined with computational modeling and in silico screening, will enable a more rapid and cost-effective exploration of the chemical space around the this compound scaffold.
In-depth Mechanistic Studies of Biological Actions
A deeper understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their successful development as therapeutic agents. Future research will focus on elucidating the precise binding modes of these compounds with their targets and detailing the downstream signaling pathways they modulate.
For instance, mechanistic studies on a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative revealed that it induced G1-phase arrest in the cell cycle, inhibited the ALK/PI3K/AKT signaling pathway, and promoted apoptosis in cancer cells. acs.org Similar in-depth studies on 8-bromo-substituted analogues will be necessary to fully characterize their mechanisms of action.
Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic methods will be employed to visualize the interactions between the compounds and their biological targets at an atomic level. This structural information will be invaluable for the rational design of next-generation inhibitors with improved efficacy and selectivity.
Translational Research and Pre-clinical Development
The ultimate goal of research into this compound derivatives is their translation into clinically useful therapies. This will require a concerted effort in translational research and pre-clinical development to bridge the gap between basic scientific discovery and clinical application.
Promising lead compounds will need to undergo rigorous pre-clinical evaluation, including pharmacokinetic and pharmacodynamic studies, to assess their absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies in relevant animal models will be essential to evaluate the efficacy and safety of these compounds before they can be considered for human clinical trials.
The development of biomarkers to identify patient populations most likely to respond to treatment with these agents will also be a critical aspect of translational research. This personalized medicine approach will help to maximize the therapeutic benefit and minimize the risk of adverse effects. While the path from the laboratory to the clinic is long and challenging, the promising biological activities and synthetic tractability of this compound derivatives make them an exciting area for future drug discovery and development.
Q & A
Q. What are the standard synthetic protocols for preparing 8-bromoquinazolin-4-amine derivatives?
- Methodological Answer : A common approach involves substituting the 4-chloro group in 6-bromo-4-chloroquinazoline with an amine under mild conditions. For example, reaction with thiophen-2-ylmethanamine in DMF using Hunig’s base as a catalyst at room temperature yields 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine with >95% purity after silica column chromatography . Microwave-assisted Suzuki coupling with aryl boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) at 150°C in the presence of Pd(PPh₃)₄ and Na₂CO₃ can further functionalize the bromo substituent .
Q. How can researchers verify the purity and structural identity of synthesized this compound derivatives?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., δ 8.99 ppm for the quinazoline NH group in DMSO-d₆) . High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]+ at m/z 362.0957 for a derivative) . LCMS with dual gradients (e.g., 4%→100% acetonitrile in 3- and 7-minute runs) confirms purity (>95%) by monitoring retention times and UV absorption .
Advanced Research Questions
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
- Methodological Answer : Optimize reaction parameters such as microwave irradiation time (e.g., 1 hour at 150°C for Suzuki couplings) and stoichiometry of boronic acid (1.5 equivalents) . Use 3N LiCl washes during workup to remove residual palladium catalysts and reduce by-product formation . If yields remain suboptimal, screen alternative catalysts (e.g., Pd(OAc)₂ with SPhos ligand) or pre-activate boronic acids via pinacol ester formation.
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Electron-withdrawing groups (e.g., bromo at position 6) enhance electrophilicity at position 4, facilitating amine substitution. Computational studies (e.g., DFT calculations) can predict charge distribution across the quinazoline ring. Experimentally, compare reaction rates of 6-bromo vs. 6-methoxy derivatives with the same amine under identical conditions. Kinetic monitoring via HPLC or TLC quantifies substituent effects .
Q. How should researchers resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ determinations) across multiple cell lines to account for variability in target expression . Validate results using orthogonal assays (e.g., fluorescence polarization for kinase inhibition vs. cellular proliferation assays). Cross-reference structural data (e.g., X-ray crystallography of protein-ligand complexes) to confirm binding modes . Discrepancies may arise from off-target effects, which can be probed via chemoproteomic profiling.
Data Analysis and Experimental Design
Q. What computational tools aid in designing novel this compound derivatives with improved pharmacokinetic properties?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., CLK kinases) . Apply QSAR models to correlate substituent properties (e.g., logP, polar surface area) with bioavailability. Software like Schrödinger’s QikProp calculates ADMET parameters, while Sybyl-X optimizes synthetic feasibility .
Q. How can researchers optimize reaction conditions to minimize by-products in multi-step syntheses?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst loading. For example, a 3² factorial design testing DMF vs. THF and Hunig’s base vs. K₂CO₃ can identify optimal parameters for amine substitution . Monitor reactions in real-time using in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
Tables for Key Data
Q. Table 1. Representative Synthetic Conditions for this compound Derivatives
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Amine Substitution | DMF, Hunig’s base, RT, 2 hr | 99% | |
| 2 | Suzuki Coupling | Microwave, Pd(PPh₃)₄, 150°C, 1 hr | 58% |
Q. Table 2. Analytical Parameters for Structural Confirmation
| Technique | Key Data Points | Application |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.99 (NH), δ 4.97 (CH₂-thiophene) | Substituent connectivity |
| HRMS | m/z 362.0957 ([M+H]+) | Molecular formula validation |
| LCMS | Retention time: 4.531 min (7-min gradient) | Purity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
